molecular formula C11H8F3N4NaO6S B13426076 4-Desmethyl Flucarbazone Sodium Salt

4-Desmethyl Flucarbazone Sodium Salt

Cat. No.: B13426076
M. Wt: 404.26 g/mol
InChI Key: VMGWMAQTOMXWPA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of 4-Desmethyl Flucarbazone Sodium Salt involves synthetic routes that typically include the reaction of Flucarbazone with sodium hydride. The reaction conditions often require controlled environments to ensure the purity and stability of the compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

4-Desmethyl Flucarbazone Sodium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Desmethyl Flucarbazone Sodium Salt involves the inhibition of acetolactate synthase, an enzyme crucial for the synthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis, leading to the death of the targeted weeds . The molecular targets and pathways involved are primarily related to the metabolic processes in plants.

Comparison with Similar Compounds

4-Desmethyl Flucarbazone Sodium Salt is similar to other herbicides like Flucarbazone-sodium and other acetolactate synthase inhibitors. it is unique in its specific chemical structure and the particular weeds it targets . Similar compounds include:

Properties

Molecular Formula

C11H8F3N4NaO6S

Molecular Weight

404.26 g/mol

IUPAC Name

sodium;(3-methoxy-5-oxo-4H-1,2,4-triazole-1-carbonyl)-[2-(trifluoromethoxy)phenyl]sulfonylazanide

InChI

InChI=1S/C11H9F3N4O6S.Na/c1-23-8-15-9(19)18(16-8)10(20)17-25(21,22)7-5-3-2-4-6(7)24-11(12,13)14;/h2-5H,1H3,(H2,15,16,17,19,20);/q;+1/p-1

InChI Key

VMGWMAQTOMXWPA-UHFFFAOYSA-M

Canonical SMILES

COC1=NN(C(=O)N1)C(=O)[N-]S(=O)(=O)C2=CC=CC=C2OC(F)(F)F.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.